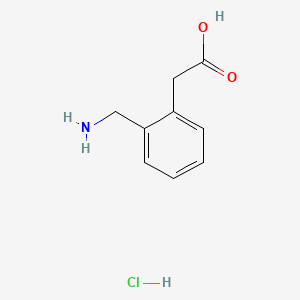

Ácido 2-(aminometil)fenilacético clorhidrato

Descripción general

Descripción

2-(Aminomethyl)phenylacetic acid hydrochloride (2-AMPA-HCl) is an organic compound used in a variety of laboratory experiments. It is a synthetic derivative of the neurotransmitter glutamate, and is used as a tool to study the glutamate receptors in the nervous system. 2-AMPA-HCl has proven to be a useful compound in both research and biochemical applications.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

“Ácido 2-(aminometil)fenilacético clorhidrato” se utiliza en la síntesis de péptidos . Es un componente clave en la producción de aminoácidos, resinas y reactivos, que son esenciales para crear péptidos. La estructura única del compuesto le permite reaccionar con otras moléculas de una manera que facilita la formación de enlaces peptídicos .

Síntesis de fármacos

Este compuesto también se utiliza en la síntesis de fármacos. Sus propiedades únicas lo convierten en un compuesto químico versátil en la industria farmacéutica. Se puede utilizar para crear una variedad de fármacos, incluidos aquellos que se utilizan para tratar enfermedades crónicas.

Reacciones orgánicas

“this compound” juega un papel importante en las reacciones orgánicas. Su estructura química única le permite participar en una variedad de reacciones, lo que lo convierte en una herramienta valiosa en la química orgánica.

Investigación ambiental

En la investigación ambiental, este compuesto se ha estudiado por sus efectos en los ecosistemas y su papel en la gestión de la contaminación. Se ha encontrado que tiene baja toxicidad para los organismos acuáticos y puede usarse como una alternativa biodegradable a los pesticidas tradicionales.

Síntesis de péptidos en fase sólida Boc

El compuesto es adecuado para la síntesis de péptidos en fase sólida Boc . Este método de síntesis de péptidos utiliza un grupo Boc (terc-butoxicarbonilo) para proteger el grupo amino durante el proceso de síntesis .

Producción de aminoácidos

“this compound” se utiliza en la producción de aminoácidos . Es un componente clave en la producción de aminoácidos, que son los bloques de construcción de las proteínas .

Análisis Bioquímico

Biochemical Properties

2-(Aminomethyl)phenylacetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be synthesized from 2-aminophenol and acetaldehyde with the addition of hydrochloric acid . The compound is known to form oximes when treated with phenylacetyl chloride, which are then reduced with phosphorous pentachloride . These interactions highlight its role in various biochemical pathways and its potential as a reactant in synthetic processes.

Cellular Effects

2-(Aminomethyl)phenylacetic acid hydrochloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions at the benzylic position, such as free radical bromination and nucleophilic substitution, can lead to significant changes in cellular function

Molecular Mechanism

The molecular mechanism of 2-(Aminomethyl)phenylacetic acid hydrochloride involves several binding interactions with biomolecules. It can act as a nucleophile in reactions, forming oximes and hydrazones with aldehydes and ketones . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to form stable intermediates makes it a valuable tool in synthetic chemistry and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Aminomethyl)phenylacetic acid hydrochloride can change over time. The compound’s stability and degradation are essential factors to consider. It is synthesized by refluxing 2-indanone, hydrochloric acid, and phenylacetic acid, and can be purified by crystallization or recrystallization . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 2-(Aminomethyl)phenylacetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective use in research .

Metabolic Pathways

2-(Aminomethyl)phenylacetic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in forming oximes and hydrazones highlights its importance in synthetic chemistry and biochemical research . Understanding these pathways is crucial for developing new applications and improving existing ones.

Transport and Distribution

The transport and distribution of 2-(Aminomethyl)phenylacetic acid hydrochloride within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation

Subcellular Localization

2-(Aminomethyl)phenylacetic acid hydrochloride’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is essential for developing new applications and improving existing ones in biochemical research.

Propiedades

IUPAC Name |

2-[2-(aminomethyl)phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-8-4-2-1-3-7(8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGULXJQFZWSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200048 | |

| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52067-92-2 | |

| Record name | Benzeneacetic acid, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52067-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052067922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(aminomethyl)phenyl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)

![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)

![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)

![4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275373.png)